molecular formula C24H33N3O3 B12377272 Ebp-IN-1

Ebp-IN-1

Cat. No.: B12377272
M. Wt: 411.5 g/mol
InChI Key: MWQKGNAORRKIIL-UHFFFAOYSA-N
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Description

Ebp-IN-1 is a compound known for its inhibitory effects on emopamil-binding protein, a sterol isomerase involved in the cholesterol biosynthetic pathway. This compound has shown significant potential in enhancing oligodendrocyte formation in human cortical organoids and has good metabolic turnover and brain penetration properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ebp-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and often not disclosed in public literature. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ebp-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

Mechanism of Action

Ebp-IN-1 exerts its effects by inhibiting emopamil-binding protein, a sterol isomerase in the cholesterol biosynthetic pathway. This inhibition disrupts the conversion of sterol intermediates, leading to altered cholesterol levels and enhanced oligodendrocyte formation. The molecular targets and pathways involved include the sterol isomerase enzyme and its associated signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ebp-IN-1

This compound is unique due to its long half-life in rodents, good metabolic turnover, and excellent brain penetration properties. These characteristics make it particularly valuable for research and potential therapeutic applications .

Properties

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

3-(4-cyclopropylphenyl)-1-ethyl-8-(oxan-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C24H33N3O3/c1-2-26-23(29)27(21-7-5-20(6-8-21)19-3-4-19)22(28)24(26)11-13-25(14-12-24)17-18-9-15-30-16-10-18/h5-8,18-19H,2-4,9-17H2,1H3

InChI Key

MWQKGNAORRKIIL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)N(C(=O)C12CCN(CC2)CC3CCOCC3)C4=CC=C(C=C4)C5CC5

Origin of Product

United States

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